Product packaging for Fisetin 8-C-glucoside(Cat. No.:CAS No. 108335-27-9)

Fisetin 8-C-glucoside

Cat. No.: B1237947
CAS No.: 108335-27-9
M. Wt: 448.4 g/mol
InChI Key: GVDZEEZFEKPWPL-GOXGMXGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fisetin 8-C-glucoside is a glycosylated derivative of the flavonol fisetin, where a glucose molecule is linked via a C-glycosidic bond at the 8-position. This specific structural modification is a key area of scientific interest, as glycosylation is known to significantly alter the physicochemical properties of parent compounds. Research indicates that the enzymatic glycosylation of fisetin can enhance its water solubility by at least 800-fold compared to its aglycone form, while evidence suggests it may maintain significant antioxidant activity, making it a valuable compound for probing structure-activity relationships and improving the bioavailability profile of flavonoid scaffolds . The primary research applications for this compound include its use as a standard in analytical chemistry for the identification and quantification of fisetin metabolites in biological samples, and as a critical tool in pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand how glycosylation affects cellular uptake and metabolic pathways. Furthermore, its improved solubility makes it a superior candidate for in vitro experiments requiring aqueous buffers, facilitating research into the potential bioactivities shared with fisetin, such as antioxidant capacity and modulation of cell signaling pathways, without the confounding variable of poor dissolution . Researchers can utilize this compound to investigate the role of specific glycosylation in natural product chemistry and drug discovery. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O11 B1237947 Fisetin 8-C-glucoside CAS No. 108335-27-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108335-27-9

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C21H20O11/c22-6-12-15(27)16(28)18(30)21(31-12)13-10(24)4-2-8-14(26)17(29)19(32-20(8)13)7-1-3-9(23)11(25)5-7/h1-5,12,15-16,18,21-25,27-30H,6H2/t12-,15-,16+,18-,21+/m1/s1

InChI Key

GVDZEEZFEKPWPL-GOXGMXGVSA-N

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O

Origin of Product

United States

Occurrence and Source Specific Investigation of Fisetin 8 C Glucoside

Phytochemical Screening and Identification in Natural Plant Matrices

Fisetin (B1672732) 8-C-glucoside is structurally defined as fisetin substituted by a beta-D-glucopyranosyl residue at the 8-position through a C-glycosidic linkage. tandfonline.comnih.gov While its aglycone, fisetin, is a well-documented flavonoid found in numerous fruits and vegetables like strawberries, apples, and onions, the natural occurrence of Fisetin 8-C-glucoside is less commonly reported in phytochemical literature. nih.govsapub.orgcerealsgrains.org

Botanical Origin and Geographic Distribution of this compound Accumulation

The genus Rhus, belonging to the family Anacardiaceae, is a significant source of fisetin and related flavonoids. sapub.orgnih.govfrontiersin.org Species such as Rhus verniciflua (syn. Toxicodendron vernicifluum), commonly known as the lacquer tree, are distributed across East Asia, including China, Japan, and Korea. frontiersin.orgmdpi.com The heartwood of Rhus verniciflua is a particularly rich source of fisetin. nih.govresearchgate.net While direct evidence for this compound in Rhus verniciflua is not extensively documented, the presence of other C-glycosyl flavonoids in related species suggests its potential occurrence. For instance, luteolin-8-C-glucoside (orientin) has been identified in the young shoots of Cotinus coggygria, a species closely related to Rhus. frontiersin.orgnih.gov

Another potential, though less confirmed, source is the mango (Mangifera indica). While mango peels and seeds are known to contain various flavonoids and xanthone (B1684191) C-glycosides like mangiferin, specific identification of this compound requires further investigation. nih.govresearchgate.net

Table 1: Potential Botanical Sources of this compound

Botanical NameFamilyCommon NameReported Related CompoundsGeographic Distribution
Rhus vernicifluaAnacardiaceaeLacquer TreeFisetin, Fustin (B190385), Sulfuretin, Butein nih.govnih.govplos.orgnih.govEast Asia (China, Japan, Korea) mdpi.com
Cotinus coggygriaAnacardiaceaeSmoketreeLuteolin-8-C-glucoside (Orientin) frontiersin.orgnih.govEurope, Asia
Mangifera indicaAnacardiaceaeMangoMangiferin, other flavonol O- and xanthone C-glycosides nih.govresearchgate.netTropical and subtropical regions worldwide

Tissue-Specific Localization within Plant Structures

Flavonoids, in general, accumulate in various plant organs, including leaves, flowers, fruits, and heartwood, where they contribute to pigmentation and defense mechanisms. nih.govscience.gov In Rhus verniciflua, fisetin and related flavonoids have been identified in the bark, lignum (wood), leaves, and seeds. plos.orgnih.govnih.gov The heartwood is noted to have a particularly high concentration of these compounds. nih.govresearchgate.net For instance, studies have shown significant amounts of fustin and fisetin in the heartwood and bark of R. verniciflua. plos.orgnih.gov The presence of luteolin-8-C-glucoside in the young shoots of Cotinus coggygria points towards the accumulation of C-glycosyl flavonoids in the actively growing parts of the plant. frontiersin.org However, specific studies on the tissue-specific localization of this compound are not yet available.

Methodologies for Extraction and Primary Isolation from Biomass

The extraction and isolation of C-glycosyl flavonoids like this compound from plant material involve a multi-step process that begins with the selection of an appropriate solvent system, followed by initial fractionation to separate the target compounds from the complex plant matrix.

Optimization of Solvent Systems for Efficient Extraction

The choice of solvent is a critical parameter for the efficient extraction of flavonoids from plant biomass. nih.govresearchgate.net Due to the glycosidic nature of this compound, which increases its polarity compared to its aglycone, polar solvents and aqueous mixtures are generally employed.

Commonly used solvents for flavonoid extraction include:

Aqueous alcohol solutions: Mixtures of ethanol (B145695) or methanol (B129727) with water (e.g., 50-80% alcohol) are highly effective for extracting flavonoid glycosides. researchgate.netgoogle.com For example, a 50% ethanol extract of Rhus verniciflua seeds was used to isolate fisetin. nih.gov

Acetone: This solvent is also effective, often used in mixtures with water. nih.gov

Modern Extraction Techniques: Techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can enhance extraction efficiency while potentially reducing solvent consumption and extraction time. nih.govresearchgate.netuin-alauddin.ac.id For instance, ultrasonic extraction with ethanol has been used to extract fisetin from Cotinus coggygria. mdpi.com

The optimization of extraction often involves considering parameters such as solvent-to-solid ratio, temperature, and extraction time to maximize the yield of the target compound. uin-alauddin.ac.idrsc.org

Application of Chromatographic Techniques for Initial Fractionation

Following extraction, the crude extract is typically subjected to preliminary purification to remove non-flavonoid compounds and to fractionate the extract based on polarity. A common approach involves liquid-liquid partitioning. For instance, an aqueous extract can be partitioned sequentially with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. Flavonoid C-glycosides, being relatively polar, tend to concentrate in the n-butanol fraction. sbpcnet.org.br

Macroporous resin column chromatography is another widely used technique for the initial clean-up and enrichment of flavonoids from crude extracts. nih.govnih.gov Resins like AB-8 have been successfully used to adsorb flavonoids, which are then eluted with an alcohol-water mixture. nih.gov

Advanced Purification Strategies for this compound

For the isolation of pure this compound, more advanced and high-resolution chromatographic techniques are necessary.

High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that is particularly well-suited for the separation of polar compounds like flavonoid glycosides, as it minimizes irreversible sample adsorption. nih.govnih.govsbpcnet.org.brnih.gov The selection of a suitable two-phase solvent system is crucial for successful HSCCC separation. A common system for flavonoid glycosides is composed of ethyl acetate, n-butanol, and water. nih.govsbpcnet.org.br For example, a system of n-hexane-ethyl acetate-methanol-water was used to isolate fisetin and other flavonoids from Rhus verniciflua. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique used for the final purification of target compounds from enriched fractions. nih.govnih.gov Reversed-phase columns (e.g., C18) are typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. nih.govnih.gov This technique can yield compounds with high purity (often >95%). nih.govgoogle.comnih.gov

The combination of multiple chromatographic techniques, such as MPLC followed by HSCCC and then preparative HPLC, is a powerful strategy for the successful isolation and purification of minor or complex flavonoid C-glycosides from plant extracts. nih.gov

Table 2: Chromatographic Techniques for the Purification of this compound and Related Flavonoids

TechniqueStationary Phase/Solvent SystemPurposeReference
Macroporous Resin ChromatographyAB-8 Resin; Elution with Ethanol/WaterInitial clean-up and enrichment nih.govnih.gov
High-Speed Counter-Current Chromatography (HSCCC)n-Hexane-Ethyl acetate-Methanol-Water (3.5:5:3.5:5, v/v)Separation of flavonoid aglycones nih.gov
High-Speed Counter-Current Chromatography (HSCCC)Ethyl acetate-n-Butanol-Water (2:1:3, v/v/v)Separation of flavonoid C-glycosides sbpcnet.org.br
Preparative High-Performance Liquid Chromatography (Prep-HPLC)C18 column; Acetonitrile/Water or Methanol/Water with acid modifierFinal purification to high purity nih.govnih.govnih.gov

Preparative Chromatography (e.g., HPLC, CCC, Flash Chromatography)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone technique for the high-purity isolation of flavonoid glycosides from complex extracts. For fisetin glycosides and related compounds, reversed-phase columns, such as C18, are commonly employed. evitachem.comnih.gov The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an acidified aqueous phase (often using formic acid or orthophosphoric acid) run in a gradient elution mode. nih.govijsat.org This allows for the effective separation of compounds with varying polarities. For example, a method for separating fisetin glycosides used a C18 column with a gradient of 0.1% (v/v) formic acid and acetonitrile at a flow rate of 1 mL/min, with detection at 350 nm. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) is another powerful preparative technique that avoids the use of solid stationary phases, reducing the risk of irreversible sample adsorption. It is particularly effective for separating polar compounds like flavonoid glycosides. mdpi.comnih.gov The method relies on partitioning the sample between two immiscible liquid phases. Various solvent systems have been developed for flavonoid glycoside separation, such as n-hexane–ethyl acetate–methanol–water and ethyl acetate–n-butanol–water combinations. nih.govresearchgate.net For instance, five flavonoid glycosides were successfully separated from Psidium guajava leaves using an HSCCC system with an n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4, v/v/v/v) solvent system. mdpi.com Such established protocols for flavonoid glycosides provide a strong basis for developing specific methods for this compound.

Flash chromatography, often using silica (B1680970) gel or polyamide, serves as an initial purification step to separate flavonoids from other classes of compounds in the crude extract. rsc.orgmdpi.com In one method for isolating fisetin from Rhus verniciflua, silica-gel column chromatography was used with a chloroform-methanol gradient to fractionate the extract before further purification. mdpi.com

Table 1: Examples of Chromatographic Conditions for Flavonoid Glycoside Purification

TechniqueColumn/SupportMobile Phase/Solvent SystemDetectionSource Compound(s)Reference
Prep-HPLCReversed-Phase C18Gradient of acetonitrile and 0.1% (v/v) formic acid350 nmFisetin glycosides nih.gov
Prep-HPLCPhenomenex C18Methanol and 0.1% orthophosphoric acid (55:45 v/v)362 nmFisetin ijsat.org
HSCCCN/A (Liquid-Liquid)n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4, v/v/v/v)N/AFlavonoid glycosides from Psidium guajava mdpi.com
HSCCCN/A (Liquid-Liquid)n-hexane-ethyl acetate-methanol-water (1:5:1:5, v/v/v/v)HPLC analysis of fractionsFlavonoid glycosides from Nelumbo nucifera nih.gov
Silica Gel Column ChromatographySilica Gel (70–270 mesh)Gradient of chloroform (B151607) and methanolTLC/SpectrophotometerFisetin from Rhus verniciflua mdpi.com

Crystallization and Other Enrichment Methods

Prior to fine purification by chromatography, crude plant extracts are typically subjected to enrichment steps. Liquid-liquid extraction is a common first step to partition compounds based on polarity. For example, fisetin has been extracted from mulberry leaves using methanol, followed by liquid-liquid extraction with solvents like chloroform. researchgate.net

Macroporous resins are widely used for the enrichment of total flavonoids from plant extracts. mdpi.comacs.orgresearchgate.net These resins can adsorb the compounds of interest from an aqueous solution, which are then eluted with an organic solvent like ethanol. This process effectively removes highly polar impurities such as sugars and organic acids. Resins like AB-8 have demonstrated good performance for enriching flavonoid O-glycosides, while HPD-100 has been shown to be effective for flavonoid C-glycosides. mdpi.comacs.org

Biosynthesis and Biotechnological Production of Fisetin 8 C Glucoside

Enzymatic Pathways for Flavonoid C-Glycosylation in Plants

Glycosylation is a critical modification of flavonoids in plants, enhancing their stability, solubility, and bioactivity. wiley.com The formation of C-C bonds in C-glycosyl flavonoids, as opposed to the more common O-glycosidic bonds, confers remarkable stability against acid hydrolysis and enzymatic degradation by glycosidases. benthamdirect.comnih.gov This process is catalyzed by a specific class of enzymes within the broader family of UDP-glycosyltransferases (UGTs). wiley.com

The enzymes responsible for C-glycosylation, known as C-glycosyltransferases (CGTs), belong to the family 1 of glycosyltransferases (GTs) and utilize UDP-sugars as the sugar donor. wiley.com Unlike most characterized flavonoid GT enzymes that glycosylate at the 3-O or 7-O positions, CGTs catalyze the formation of a direct carbon-carbon bond between a sugar moiety and the flavonoid aglycone. nih.gov

Research has identified two primary biosynthetic pathways for flavone (B191248) C-glycosides in plants. One pathway involves the direct C-glycosylation of flavones, while the other proceeds through a 2-hydroxyflavanone (B13135356) intermediate. wiley.com In the latter, which is more commonly reported, 2-hydroxyflavanones are the preferred substrates for CGTs. wiley.comnih.gov The C-glycosylation can occur on either the open-circular or closed-circular forms of these intermediates, followed by dehydration to yield the final flavone C-glycoside. wiley.com

Numerous CGTs have been identified and characterized from various plant species. For instance, two CGT isozymes, FeCGTa (UGT708C1) and FeCGTb (UGT708C2), were purified from buckwheat (Fagopyrum esculentum) and shown to C-glucosylate 2-hydroxyflavanones. nih.gov In sacred lotus (B1177795) (Nelumbo nucifera), UGT708N1 was identified as a CGT that glycosylates 2-hydroxyflavanones to form flavone mono-C-glycosides. wiley.comnih.gov Critically for the synthesis of 8-C-glucosides, a novel CGT from the medicinal plant Trollius chinensis, named TcCGT1, was found to be the first identified CGT to specifically catalyze the 8-C-glycosylation of flavones. mdpi.com This enzyme demonstrated broad substrate promiscuity, efficiently catalyzing the 8-C-glycosylation of 36 different flavonoids and even exhibiting O-glycosylation activity towards other compounds. mdpi.com The catalytic mechanism for C-glycosylation is thought to involve key amino acid residues, such as a conserved histidine-aspartate dyad, that facilitate the deprotonation of the substrate, initiating the nucleophilic attack on the UDP-sugar donor. nih.govnih.gov

Table 1: Examples of Characterized Plant C-Glycosyltransferases (CGTs)

Enzyme (Designation)Source OrganismSubstrate(s)Product(s)Reference
TcCGT1Trollius chinensisFlavones (e.g., Apigenin)Flavone 8-C-glucosides (e.g., Vitexin) mdpi.com
FeCGTa (UGT708C1)Fagopyrum esculentum2-hydroxyflavanonesFlavone C-glucosides nih.gov
NnCGT1 (UGT708N1)Nelumbo nucifera2-hydroxyflavanonesFlavone mono-C-glycosides wiley.comnih.gov
FcCGT (UGT708G1)Fortunella crassifolia (Kumquat)2-hydroxyflavanones, mono-C-glucosidesdi-C-glucosyl flavonoids researchgate.net
ScCGT1Stenoloma chusanum2-hydroxynaringenin, phloretinC-glycosides (e.g., Nothofagin) nih.gov

Metabolic flux refers to the rate of turnover of metabolites through a metabolic pathway, and its analysis is key to understanding the regulation of flavonoid biosynthesis. nih.govmdpi.com In plants, metabolic networks are complex and interconnected, with significant cross-talk between different branches of the phenylpropanoid pathway, such as those leading to flavonoids and lignins. nih.gov The redirection of metabolic flux is a common regulatory mechanism. For example, the downregulation of genes in the lignin (B12514952) biosynthesis pathway can redirect the carbon flux towards the flavonoid pathway, leading to increased accumulation of compounds like fisetin (B1672732). nih.govacs.org This redirection suggests that the enzymes at the branch points of these pathways are critical control points for metabolic engineering efforts aimed at enhancing the production of specific flavonoids. acs.org

Heterologous Biosynthesis of Fisetin Glucosides in Engineered Organisms

The low abundance of many flavonoids in their natural plant sources has driven the development of microbial cell factories for their production. chalmers.se Heterologous biosynthesis, which involves transferring the genetic machinery for a specific metabolic pathway into a robust microbial host, offers a promising alternative for the large-scale and sustainable production of compounds like fisetin and its glucosides. frontiersin.orgnih.gov

Escherichia coli and Saccharomyces cerevisiae (baker's yeast) are the most commonly used microbial hosts for flavonoid production due to their well-understood genetics, rapid growth, and established fermentation technologies. mdpi.comchalmers.se

E. coli has been successfully engineered to produce fisetin de novo from tyrosine. frontiersin.orgnih.gov In one study, a novel biosynthetic pathway involving nine heterologous enzymes was constructed in E. coli, leading to the synthesis of fisetin via the intermediates garbanzol (B183714) and resokaempferol. nih.gov Furthermore, E. coli has been used as a platform for the glycosylation of fisetin. By introducing specific UDP-sugar biosynthesis pathways and regiospecific glycosyltransferases, engineered E. coli strains have been shown to convert exogenously supplied fisetin into fisetin 3-O-glucoside and fisetin 3-O-rhamnoside with high efficiency. researchgate.netnih.gov

Saccharomyces cerevisiae is another attractive host, particularly for expressing complex plant enzymes like cytochrome P450s, which are often required in flavonoid pathways. chalmers.semdpi.com Yeast has been engineered for the de novo production of fisetin from glucose, with one engineered strain producing 2.3 mg/L. frontiersin.org Its eukaryotic nature makes it a suitable chassis for functionally expressing plant-derived genes, which is essential for reconstituting complex biosynthetic pathways. mdpi.com

Several genetic engineering strategies are employed to optimize microbial hosts for the efficient and specific production of fisetin glucosides.

Pathway Assembly and Optimization: The primary step is the heterologous expression of all necessary enzymes for the biosynthetic pathway. For fisetin, this includes enzymes such as flavanone (B1672756) 3-hydroxylase (F3H), flavonol synthase (FLS), and flavonoid 3'-monooxygenase (FMO) with its partner cytochrome P450 reductase (CPR). nih.govgoogle.com

Enhancing Precursor Supply: To increase the final product titer, the metabolic flux towards key precursors like malonyl-CoA and UDP-glucose is often enhanced. This can be achieved by overexpressing genes in the precursor pathways or by knocking out competing pathways that drain these precursors. nih.govd-nb.info

Engineering NDP-Sugar Pathways: The availability of the sugar donor is critical for glycosylation. By constructing synthetic expression vectors containing the genes for UDP-glucose or TDP-rhamnose biosynthesis, the conversion of fisetin to its corresponding glycosides can be significantly improved, reaching nearly 100% conversion in some engineered E. coli systems. nih.govresearchgate.net

Improving Enzyme Regiospecificity: The position of glycosylation is determined by the glycosyltransferase used. nih.gov While much of the work has focused on O-glycosides, the principle remains the same for C-glycosides. Selecting or engineering a CGT with strict regiospecificity for the C-8 position of fisetin is crucial for producing fisetin 8-C-glucoside specifically. mdpi.com Protein engineering techniques, such as site-directed mutagenesis, can be used to alter the active site of a glycosyltransferase to improve its activity and change its regiospecificity. researchgate.net

Table 2: Production of Fisetin and its Glycosides in Engineered Microbes

ProductHost OrganismStrategyTiter/YieldReference
FisetinEscherichia coliDe novo from tyrosine0.3 mg/L frontiersin.org
FisetinSaccharomyces cerevisiaeDe novo from glucose2.3 mg/L frontiersin.org
Fisetin 3-O-glucosideEscherichia coliBioconversion of fisetin; engineered UDP-glucose pathway~99% conversion nih.gov
Fisetin 3-O-rhamnosideEscherichia coliBioconversion of fisetin; engineered TDP-rhamnose pathway~96% conversion nih.gov

Enzymatic Transglycosylation for this compound Synthesis

An alternative to biosynthesis within a cell is in vitro enzymatic synthesis. Enzymatic transglycosylation is a method used to attach sugar moieties to an acceptor molecule, such as fisetin, from a donor substrate. nih.gov This approach offers advantages over chemical synthesis due to its high specificity and mild reaction conditions. vulcanchem.com

Cyclodextrin (B1172386) glycosyltransferase (CGTase), an enzyme produced by bacteria like Paenibacillus sp., has been effectively used for the transglycosylation of fisetin. chula.ac.thresearchgate.net This enzyme catalyzes the transfer of glucose units from a donor like β-cyclodextrin to the hydroxyl groups of fisetin. chula.ac.th This process has been shown to successfully produce a mixture of fisetin glycosides, including mono-, di-, and triglucosides. chula.ac.thresearchgate.net While this method primarily yields O-glycosides due to the reactivity of the hydroxyl groups, the selection and engineering of enzymes with C-glycosylation activity could potentially adapt this strategy for the specific synthesis of this compound. The primary goal of these transglycosylation studies has been to improve the poor water solubility of fisetin, a common limitation for many flavonoids. vulcanchem.comresearchgate.net

Utilization of Glycosyltransferases for Glycoside Formation

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar to an acceptor molecule. mdpi.com This enzymatic glycosylation is considered an attractive and environmentally friendly method for producing valuable compounds like flavonoid glycosides. mdpi.com The use of GTs offers high specificity and avoids the harsh chemical conditions often associated with chemical synthesis. evitachem.com

One notable enzyme class in this context is the cyclodextrin glycosyltransferase (CGTase). Research has demonstrated the potential of CGTase for synthesizing glycosylated derivatives of fisetin. vulcanchem.comchula.ac.th A study utilizing CGTase from Paenibacillus sp. RB01 successfully synthesized fisetin glycosides through a transglycosylation reaction. chula.ac.thresearchgate.net This process involves transferring a glucose unit from a donor, such as β-cyclodextrin, to the fisetin molecule. chula.ac.thnih.gov The reaction is often performed in a co-organic solvent system, like dimethyl sulfoxide (B87167) (DMSO), to enhance the solubility of the otherwise poorly water-soluble fisetin. chula.ac.thnih.gov

Under optimized conditions, including specific concentrations of fisetin, β-cyclodextrin, and CGTase, a significant conversion of fisetin to its glycoside derivatives can be achieved. chula.ac.th High-performance liquid chromatography (HPLC) analysis of the reaction products has revealed the formation of multiple fisetin glycosides, including mono-, di-, and triglucosides. chula.ac.thresearchgate.net Further structural analysis confirmed that the glucose units were linked to fisetin via alpha-glycosidic bonds. chula.ac.th

Another enzyme, dextransucrase from Leuconostoc mesenteroides, has also been employed for the enzymatic glycosylation of fisetin, leading to the formation of fisetin glucosides. evitachem.com This method is favored for its specificity and high yield under mild reaction conditions. evitachem.com

EnzymeSource OrganismGlycosyl DonorKey Findings
Cyclodextrin Glycosyltransferase (CGTase)Paenibacillus sp. RB01β-cyclodextrinSynthesized at least five fisetin glycoside derivatives, including mono-, di-, and triglucosides. chula.ac.thresearchgate.net
DextransucraseLeuconostoc mesenteroidesDextranFacilitates the specific and high-yield synthesis of fisetin glucosides. evitachem.com

Biocatalytic Approaches for Targeted C-Glycosidic Linkage Formation

The formation of a C-glycosidic bond, which directly links a sugar to a carbon atom of the aglycone, presents a significant synthetic challenge. However, this type of linkage offers greater resistance to hydrolysis compared to O-glycosidic bonds, making C-glycosides like this compound particularly interesting. mdpi.com

C-glycosyltransferases (CGTs) are key biocatalysts for the enzymatic synthesis of flavonoid C-glycosides, demonstrating high efficiency and regiospecificity. mdpi.comsci-hub.se These enzymes catalyze the formation of a C-C bond between the anomeric carbon of the sugar and a carbon atom of the flavonoid backbone. sci-hub.se While research on CGTs is less extensive than on O-glycosyltransferases, their potential for producing C-glycosides is significant. sci-hub.se

For instance, a novel C-glycosyltransferase, TcCGT1, discovered in the medicinal plant Trollius chinensis, has been identified as the first CGT to catalyze the 8-C-glycosylation of flavones. mdpi.com This enzyme exhibited the ability to catalyze the C-glycosylation of a wide range of structurally diverse flavonoids. mdpi.com

The development of biocatalytic systems, including the use of whole-cell biocatalysts, holds promise for the preparative scale production of specific flavonoid glycosides. nih.gov Synthetic biology and metabolic engineering approaches are also being explored to enhance the production of flavonoids and their glycosides in microbial systems. biotechrep.ir These strategies involve manipulating biosynthetic pathways and optimizing gene expression to increase the yield of desired compounds. biotechrep.ir

Molecular docking studies have been used to understand the binding modes of fisetin within the active site of enzymes like CGTase. researchgate.netresearchgate.net These studies suggest possible positions on the fisetin molecule, such as the O7 and O4' atoms, where glycosylation is likely to occur, corresponding to the different isomers of fisetin monoglucosides observed in experimental results. researchgate.netresearchgate.net

ApproachEnzyme/SystemTarget LinkageKey Characteristics
Enzymatic SynthesisC-glycosyltransferases (CGTs)C-Glycosidic bondHigh efficiency and regiospecificity in forming stable C-C linkages. mdpi.comsci-hub.se
Whole-Cell BiocatalysisEngineered microorganismsO- and C-Glycosidic bondsPotential for preparative scale production of flavonoid glycosides. nih.gov
Molecular DockingComputational modelingGlycosidic bond positionPredicts favorable binding modes and potential sites of glycosylation on the flavonoid. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Fisetin 8 C Glucoside

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is fundamental to the structural analysis of Fisetin (B1672732) 8-C-glucoside, providing detailed information about its atomic composition, connectivity, and chromophoric system.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of Fisetin 8-C-glucoside. One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide essential information on the chemical environment of each proton and carbon atom in the molecule.

For a C-glycoside like this compound, the anomeric proton (H-1'') of the glucose unit typically appears as a doublet in the ¹H NMR spectrum, and its chemical shift and coupling constant are indicative of the C-glycosidic linkage. The absence of a signal for H-8 and the presence of characteristic shifts for the A-ring protons (H-5 and H-6) confirm the attachment of the glucosyl moiety at the C-8 position.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings within the fisetin and glucose moieties. Heteronuclear experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate each proton with its directly attached carbon atom, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) correlations between protons and carbons. These HMBC correlations are definitive in confirming the C-C bond between the anomeric carbon of the glucose (C-1'') and the C-8 position of the fisetin aglycone.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which is used to confirm the molecular formula. This compound has the molecular formula C₂₁H₂₀O₁₁ as confirmed by a protonated molecule [M+H]⁺ observed at an m/z (mass-to-charge ratio) of approximately 449.1325 in positive ion mode. evitachem.comlipidmaps.org

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule. Flavonoid C-glycosides exhibit characteristic fragmentation patterns that differ from their O-glycoside isomers. Instead of the simple loss of the entire sugar moiety (162 Da), C-glycosides undergo cross-ring cleavages of the glucose unit. For 8-C-glycosides specifically, fragmentation typically involves the loss of water ([M-H-18]⁻) and characteristic sugar fragment losses of 90 and 120 Da. The differentiation between 6-C and 8-C isomers can often be achieved by observing the relative intensities of specific fragment ions.

Table 1: Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₂₁H₂₀O₁₁ whiterose.ac.uk
Molecular Weight448.4 g/mol evitachem.com
Observed Mass [M+H]⁺449.1325 evitachem.com
Expected FragmentationCross-ring cleavage of the glucosyl unitGeneral knowledge

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated system of double bonds (the chromophore) within the flavonoid structure. This compound exhibits characteristic UV-Vis absorption peaks that are indicative of flavonoid compounds. evitachem.com Flavonols typically show two major absorption bands: Band I, corresponding to the B-ring cinnamoyl system, and Band II, corresponding to the A-ring benzoyl system. For the fisetin aglycone, a primary absorption maximum (λmax) is observed around 362 nm. researchgate.net The attachment of a C-glucosyl moiety at the 8-position generally has only a minor effect on the position of these absorption bands, meaning this compound is expected to have a similar UV-Vis profile.

Chromatographic Methods for Qualitative and Quantitative Analysis

Chromatographic techniques are indispensable for the separation, purification, and quantification of this compound from various sources.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for its quantification. Reversed-phase HPLC is most commonly used, typically employing a C18 column. whiterose.ac.ukajol.info

A gradient elution system is often utilized, with a mobile phase consisting of an aqueous solvent (like water with a small percentage of an acid such as formic or phosphoric acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol). ajol.inforesearchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at the absorption maximum of the compound (around 362 nm). whiterose.ac.uk This method allows for the separation of this compound from its aglycone (fisetin) and other related flavonoid glycosides, enabling accurate quantification based on a calibration curve generated from a pure standard. ajol.info

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hyphenated techniques for the sensitive and selective detection of this compound in complex matrices, such as plant extracts. researchgate.netucl.ac.uk The technique combines the superior separation capabilities of HPLC with the definitive identification power of mass spectrometry.

In a typical LC-MS analysis, the sample is first separated on a reversed-phase column. The eluent is then introduced into the mass spectrometer. Using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), the instrument can be set to specifically detect the mass of the this compound parent ion and its characteristic fragment ions. This targeted approach provides exceptional selectivity and sensitivity, allowing for the confident identification and quantification of the compound even at very low concentrations within a complex phytochemical profile. ucl.ac.uk This method has been successfully used to identify this compound in extracts from plants like quaking aspen. evitachem.com

Determination of Glycosidic Linkage Type and Position

This compound is a flavone (B191248) C-glycoside where a beta-D-glucopyranosyl group is attached to the 8th position of the fisetin aglycone through a carbon-carbon (C-C) bond. evitachem.comvulcanchem.com This C-glycosidic linkage is notably more resistant to hydrolysis compared to the more common O-glycosidic bonds found in many other flavonoids. nih.govsci-hub.se The stability of this bond necessitates specific and robust analytical methods to confirm its presence and location.

Hydrolysis methods, both chemical and enzymatic, are foundational techniques used to cleave glycosidic bonds. The resulting products, the aglycone and the sugar, can then be identified using chromatographic methods.

Chemical Hydrolysis:

Acid hydrolysis is a common method for breaking down O-glycosidic linkages. researchgate.net However, the C-glycosidic bond in compounds like this compound is significantly more stable and resistant to cleavage under standard acidic conditions. evitachem.comnih.gov While harsh acidic conditions can eventually break the C-C bond, this often leads to the degradation of the flavonoid structure itself, making it a less ideal method for structural confirmation. researchgate.net The resistance of the glycosidic bond to acid hydrolysis is, in itself, a strong indicator of a C-glycosidic linkage. nih.gov

Enzymatic Hydrolysis:

Enzymatic hydrolysis offers a more specific and milder approach. While many glycosidases, such as β-glucosidases, readily cleave O-glycosidic bonds, they are generally ineffective against C-glycosidic linkages. whiterose.ac.uknih.govacs.org The inability of common glycosidases to hydrolyze the bond between fisetin and glucose in this compound further supports the presence of a C-glycosidic linkage. evitachem.commdpi.com Some specific microbial enzymes found in the human colon have shown the ability to cleave C-glycosidic bonds, but this is not a standard laboratory procedure for routine structural elucidation. whiterose.ac.uksci-hub.ru

Chromatographic Analysis:

Following attempted hydrolysis, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are employed to analyze the reaction mixture. nih.gov By comparing the chromatogram of the treated sample with that of the original compound and reference standards of the aglycone (fisetin) and glucose, analysts can determine if hydrolysis has occurred. In the case of this compound, the persistence of the original compound and the absence of a significant fisetin peak after treatment with standard hydrolytic agents confirm the presence of a stable C-glycosidic bond. mdpi.com

Table 1: Hydrolysis and Chromatographic Analysis of this compound

Hydrolysis MethodExpected Outcome for O-GlycosideObserved Outcome for this compoundConclusion
Mild Acid HydrolysisCleavage of glycosidic bond, release of aglycone and sugar.No significant hydrolysis, compound remains intact. evitachem.comnih.govIndicates a stable, non-O-glycosidic linkage.
Standard Enzymatic Hydrolysis (e.g., β-glucosidase)Cleavage of β-O-glucosidic bond. nih.govNo significant hydrolysis. whiterose.ac.ukmdpi.comConfirms resistance to standard glycosidases, characteristic of a C-glycosidic bond.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the structural elucidation of flavonoids, including the precise determination of glycosidic linkages. utexas.edumdpi.com One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity of atoms within the molecule.

For this compound, the key is to establish the correlation between the anomeric proton (H-1'') of the glucose moiety and the carbon atom at the 8th position (C-8) of the fisetin backbone.

¹H NMR: The proton NMR spectrum provides initial clues. The chemical shift of the anomeric proton of the glucose unit can suggest the type of linkage. In C-glycosides, this signal often appears at a different chemical shift compared to O-glycosides. utexas.edu

¹³C NMR: The carbon NMR spectrum is crucial for identifying the carbon atoms of both the flavonoid and the sugar. The chemical shift of the C-8 carbon will be significantly affected by the attachment of the glucose moiety. iaea.org

2D NMR Techniques:

Heteronuclear Multiple Bond Correlation (HMBC): This is the most direct and unambiguous technique for determining the point of glycosylation. HMBC experiments show correlations between protons and carbons that are two or three bonds apart. A clear correlation peak between the anomeric proton of the glucose (H-1'') and the C-8 carbon of the fisetin skeleton provides definitive evidence of the 8-C-glycosidic linkage. Correlations between H-1'' and C-7 and C-9 may also be observed, further confirming the attachment at C-8.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity between protons. NOESY can show correlations between the protons of the sugar moiety and the protons on the A-ring of the flavonoid, helping to confirm the spatial arrangement and the position of the glycosidic bond. For instance, a NOE between H-1'' of the glucose and the H-7 proton of the fisetin ring would support the 8-C substitution.

The presence of rotational isomerism, often observed in C-glycosyl flavonoids due to hindered rotation around the C-C glycosidic bond, can lead to signal duplication in the NMR spectra, which is another characteristic feature of this class of compounds. researchgate.net

Table 2: Key NMR Data for Determining the Glycosidic Linkage in this compound

NMR ExperimentKey ObservationInterpretation
¹H NMRChemical shift of the anomeric proton (H-1'').Provides initial evidence for the type of glycosidic linkage. utexas.edu
¹³C NMRChemical shift of C-8 of the fisetin backbone is shifted downfield.Indicates substitution at the C-8 position. iaea.org
HMBCCorrelation between the anomeric proton (H-1'') and C-8 of the fisetin ring.Definitive proof of the C-8 glycosidic linkage.
NOESYSpatial correlation between protons of the glucose unit and protons on the A-ring of fisetin.Confirms the position and stereochemistry of the glycosidic bond.

Mechanistic Investigations of Fisetin 8 C Glucoside Biological Activities in Vitro and Preclinical Non Human Models

Cellular Antioxidant Defense Mechanisms

Fisetin (B1672732) 8-C-glucoside contributes to cellular antioxidant defense through a multi-faceted approach that includes direct scavenging of reactive species, regulation of endogenous antioxidant enzymes, and chelation of pro-oxidant metal ions.

Modulation of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Scavenging

Fisetin 8-C-glucoside, like its aglycone fisetin, demonstrates the ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is largely attributed to the structural characteristics of flavonoids, particularly the number and arrangement of hydroxyl groups which can donate hydrogen atoms to neutralize free radicals. mdpi.com The hydroxyl structure of the B ring is considered a critical factor in the clearance of ROS and RNS. mdpi.com The antioxidant capacity of flavonoids like fisetin involves mechanisms such as hydrogen atom transfer (HAT) and single electron transfer (SET) to neutralize free radicals. nih.gov

Studies on the parent compound, fisetin, have shown its effectiveness in scavenging various radicals. For instance, fisetin has been observed to scavenge hydroxyl (•OH) and superoxide (B77818) (•O₂⁻) radicals. nih.gov The ability of flavonoids to directly interact with and neutralize these damaging molecules is a key aspect of their antioxidant effect. mdpi.comnih.gov This direct scavenging activity helps to protect cellular components from oxidative damage. mdpi.com

Regulation of Endogenous Antioxidant Enzyme Systems

Beyond direct scavenging, this compound is implicated in the modulation of the body's own antioxidant defense systems. This involves the upregulation of crucial antioxidant enzymes that play a vital role in detoxifying reactive species and maintaining cellular redox balance. researchgate.net

The primary antioxidant enzymes that form the first line of defense against oxidative stress include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov SOD catalyzes the conversion of the highly reactive superoxide radical into hydrogen peroxide (H₂O₂), a less toxic species. nih.gov Subsequently, catalase and GPx are responsible for the breakdown of H₂O₂ into harmless water and oxygen. researchgate.netnih.gov

Preclinical studies investigating the effects of fisetin have demonstrated its ability to enhance the activity of these key enzymes. For example, in a rat model of aflatoxin-B1 induced hepatocellular carcinoma, treatment with fisetin was found to modulate the levels of SOD, catalase, and GPx. researchgate.netnih.gov Specifically, fisetin treatment has been shown to increase the levels of SOD1, a critical isoform in mitigating ROS-mediated damage. nih.gov By bolstering these endogenous antioxidant enzyme systems, fisetin and its glycosides can help to mitigate oxidative stress and protect cells from its detrimental effects. researchgate.netresearchgate.net

Table 1: Effect of Fisetin on Antioxidant Enzyme Activity in Rat Liver

Treatment GroupSOD1 (Relative Densitometric Value)Catalase (Relative Densitometric Value)GPx (Relative Densitometric Value)
ControlNormalNormalNormal
HCCDecreasedDecreasedDecreased
HCC + FisetinIncreased (compared to HCC)Increased (compared to HCC)Increased (compared to HCC)

This table is a representation of findings from a study on aflatoxin-B1 induced hepatocellular carcinoma (HCC) in rats. researchgate.netnih.gov

Chelation of Metal Ions Involved in Pro-oxidant Reactions

A further mechanism contributing to the antioxidant profile of flavonoids like this compound is their ability to chelate metal ions. mdpi.com Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can participate in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals, thereby promoting oxidative stress. mdpi.com

Anti-Inflammatory Modulatory Pathways

This compound has been shown to exert anti-inflammatory effects by targeting key molecular pathways involved in the inflammatory response. These actions include the inhibition of pro-inflammatory cytokine production and the suppression of critical signaling cascades.

Inhibition of Pro-inflammatory Cytokines

The inflammatory process is orchestrated by a complex network of signaling molecules, among which pro-inflammatory cytokines play a central role. These include tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). mdpi.comijbs.com Elevated levels of these cytokines are associated with various inflammatory conditions.

Research has demonstrated that fisetin can effectively suppress the production of these pro-inflammatory mediators. In a study on human osteoarthritis chondrocytes, fisetin was found to inhibit the IL-1β-induced production of TNF-α and IL-6. nih.gov Similarly, in a model of lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells, fisetin inhibited the release of pro-inflammatory cytokines. academindex.com This inhibitory effect on cytokine production is a key component of the anti-inflammatory activity of fisetin and its derivatives. mdpi.comresearchgate.net

Table 2: Effect of Fisetin on Pro-inflammatory Cytokine Production in Human Osteoarthritis Chondrocytes

TreatmentTNF-α ProductionIL-6 Production
ControlBaselineBaseline
IL-1βIncreasedIncreased
IL-1β + FisetinDecreased (compared to IL-1β)Decreased (compared to IL-1β)

This table is based on findings from a study investigating the effects of fisetin on IL-1β-stimulated human osteoarthritis chondrocytes. nih.gov

Suppression of Key Signaling Pathways

The production of pro-inflammatory mediators is largely controlled by intracellular signaling pathways. Two of the most critical pathways in inflammation are the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways. mdpi.commdpi.com

The NF-κB signaling pathway is a primary regulator of the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines. academindex.comnih.gov Studies have shown that fisetin can inhibit the activation of NF-κB. nih.goviyte.edu.tr This inhibition can occur through various mechanisms, including preventing the degradation of IκB, an inhibitory protein that keeps NF-κB inactive in the cytoplasm, and suppressing the transcriptional activity of the NF-κB p65 subunit. nih.govbohrium.com

The MAPK pathway, which includes kinases such as ERK, JNK, and p38, also plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. mdpi.comnih.gov Fisetin has been observed to modulate MAPK signaling. For instance, in some cellular contexts, fisetin has been shown to suppress the phosphorylation of p38 MAPK. nih.gov However, the effects of fisetin on the MAPK pathway can be cell-type specific, with some studies reporting an enhancement of ERK and JNK activation. bohrium.com The modulation of these key signaling pathways represents a fundamental mechanism by which fisetin and its glycosides exert their anti-inflammatory effects. academindex.comiyte.edu.tr

Modulation of Nitric Oxide (NO) Production and iNOS Expression

This compound, a glycosidic form of the flavonoid fisetin, has been investigated for its anti-inflammatory properties, particularly its ability to modulate nitric oxide (NO) production. Excessive NO production, driven by the enzyme inducible nitric oxide synthase (iNOS), is a key factor in inflammatory processes.

In vitro studies have demonstrated that fisetin glucosides can possess enhanced anti-inflammatory effects compared to their aglycone form, fisetin. One study evaluating anti-lipid accumulation activity in mouse 3T3-L1 cells found that while both fisetin and its glucoside had similar effects, the anti-inflammatory activity was notably different. The glucoside form of fisetin showed a more potent inhibition of NO release (92.3%) compared to fisetin alone (81.4%) in relevant cellular models. mdpi.com This suggests that the addition of a glucose moiety can enhance the compound's ability to suppress this inflammatory mediator.

Research on the parent compound, fisetin, shows it consistently suppresses iNOS expression at both the mRNA and protein levels in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov This action is often linked to the inhibition of key inflammatory signaling pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), which are responsible for transcribing the iNOS gene. nih.govnih.govmdpi.com While these detailed mechanistic studies have focused on fisetin, the superior NO-inhibiting capability of its glucoside suggests it may also act on these upstream pathways, possibly with greater efficacy. mdpi.com

Table 1: Comparative Inhibition of Nitric Oxide (NO) Release

Compound NO Inhibition (%) Cell Model Context
Fisetin 81.4% Anti-inflammatory screening
Fisetin Glucoside 92.3% Anti-inflammatory screening

Data sourced from in vitro anti-inflammatory assays. mdpi.com

Neuroprotective Effects in Experimental Models

While direct and extensive research on the neuroprotective effects of this compound is limited, the activities of its parent compound, fisetin, have been widely studied, providing a foundational understanding of its potential mechanisms. The neuroprotective potential of flavonoids is often influenced by their structure, including glycosylation, which can affect bioavailability and interaction with molecular targets.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing neurodegenerative diseases like Alzheimer's by increasing the availability of the neurotransmitter acetylcholine. mdpi.com

Studies on the aglycone, fisetin, have confirmed its ability to inhibit both AChE and BuChE. mdpi.comresearchgate.net One analysis showed that fisetin exhibited a low but present inhibitory effect on both enzymes. mdpi.com The structure-activity relationship of flavonoids suggests that factors like the position of hydroxyl (-OH) groups and the double bond in the C-ring are crucial for cholinesterase inhibitory activity. mdpi.com Glycosylation, the presence of a sugar molecule, has been noted to decrease the inhibitory activity and affinity of flavonoids for these enzymes, though this can depend on the specific sugar and its attachment point. mdpi.com Specific inhibitory data for this compound is not extensively documented, but based on general flavonoid structure-activity relationships, its activity may differ from that of fisetin. mdpi.com

Table 2: Cholinesterase Inhibitory Activity of Fisetin (Aglycone)

Enzyme Inhibition (%)
Acetylcholinesterase (AChE) 0.42%
Butyrylcholinesterase (BuChE) 2.92%

Data from in vitro neuroprotective activity assessment. mdpi.com

Neuronal apoptosis, or programmed cell death, is a central feature of neurodegenerative diseases. Research on fisetin demonstrates its potent ability to protect neurons by modulating apoptosis and activating survival pathways. In various neuronal cell culture models, including HT22 and SH-SY5Y cells, fisetin has been shown to prevent cell death induced by toxins or oxidative stress. mdpi.comfrontiersin.org

Mechanistically, fisetin influences key proteins in the apoptotic cascade. It has been observed to:

Increase the expression of anti-apoptotic proteins like Bcl-2. mdpi.com

Decrease the expression of pro-apoptotic proteins such as Bax. mdpi.com

Inhibit the activation of executioner caspases , including Caspase-3, Caspase-7, and Caspase-9, which are critical for carrying out the apoptotic process. mdpi.com

Furthermore, fisetin promotes neuronal survival by activating signaling pathways like the PI3K/Akt/CREB pathway, which is essential for cell survival, growth, and synaptic plasticity. mdpi.comfrontiersin.org Fisetin treatment has been found to rescue the decreased phosphorylation of PI3K and Akt in damaged neuronal cells, an effect that was blocked by a PI3K inhibitor, confirming the pathway's role in its neuroprotective action. frontiersin.org

Oxidative stress and chronic neuroinflammation are intertwined processes that drive neuronal damage in many neurological disorders. nih.gov The parent compound, fisetin, demonstrates significant neuroprotective effects by targeting both of these pathological mechanisms. mdpi.comnih.gov

In neural cell models, fisetin attenuates oxidative stress by directly scavenging reactive oxygen species (ROS) and increasing the levels of endogenous antioxidants, most notably glutathione (GSH). nih.govnih.gov In studies using HT22 hippocampal cells, fisetin pretreatment protected against high glucose-induced oxidative damage by modulating levels of superoxide dismutase (SOD) and malondialdehyde (MDA). frontiersin.org

Fisetin also exerts strong anti-inflammatory effects in the central nervous system. It has been shown to inhibit the activation of microglia, the brain's resident immune cells. nih.gov In LPS-stimulated microglial cultures, fisetin suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as inflammatory enzymes like COX-2 and iNOS. nih.govmdpi.com This is achieved by inhibiting pro-inflammatory signaling pathways, including NF-κB and p38 MAPK. nih.gov Given that fisetin glucoside shows enhanced inhibition of nitric oxide, a key inflammatory mediator, it may also possess potent anti-inflammatory and antioxidant activities in neural cells. mdpi.com

Cellular senescence, a state of irreversible cell cycle arrest, contributes to aging and age-related diseases, including neurodegeneration. Senotherapeutics are compounds that can selectively clear these senescent cells (senolytics) or suppress their harmful inflammatory secretions (senomorphics).

Fisetin has been identified as one of the most potent natural senolytics. nih.govnih.gov In studies using progeroid (rapidly aging) and old wild-type mice, administration of fisetin reduced markers of senescence, such as p16Ink4a expression and senescence-associated β-galactosidase (SA-ß-gal) activity, in multiple tissues, including the brain. nih.govmdpi.com This clearance of senescent cells was found to restore tissue homeostasis, reduce age-related pathology, and extend both healthspan and lifespan in animal models. nih.gov In human adipose tissue explants, fisetin treatment significantly reduced the percentage of senescent cells and the secretion of pro-inflammatory SASP factors like IL-6 and IL-8. nih.gov While these senotherapeutic activities are well-documented for fisetin, specific investigations into the senolytic or senomorphic potential of this compound are still emerging.

Table 3: Senotherapeutic Effects of Fisetin in Preclinical Models

Model Finding Effect
Progeroid (Ercc1-/∆) Mice Reduced senescence markers in multiple tissues. Senolytic
Aged Wild-Type Mice Restored tissue homeostasis, extended lifespan. Senolytic
Human Adipose Tissue Explants Reduced SA-ß-gal positive cells and SASP factors (IL-6, IL-8). Senolytic

Findings are based on studies of the aglycone, fisetin. nih.gov

Anticancer Mechanisms at the Cellular and Molecular Level (Non-Human Models)

The aglycone, fisetin, has been extensively studied for its anticancer properties, demonstrating a multi-targeted approach to inhibiting cancer growth in various non-human models. While direct studies on this compound are not as prevalent, the mechanisms of fisetin provide a strong basis for its potential activity. Fisetin has been shown to induce cell death, halt the cell cycle, and inhibit metastasis in a range of cancer cell lines, including prostate, breast, lung, and colon cancer. nih.govnih.govmdpi.com

Key anticancer mechanisms of fisetin identified at the cellular and molecular level include:

Induction of Apoptosis: Fisetin triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic pathways. This involves modulating the expression of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2, increasing pro-apoptotic Bax) and activating caspases, such as caspase-3, -8, and -9. nih.govmdpi.com

Cell Cycle Arrest: It can halt cancer cell proliferation by causing cell cycle arrest, often at the G0/G1 or G2/M phases. nih.govnih.gov This is achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs) that regulate cell cycle progression. mdpi.com

Inhibition of Pro-Survival Signaling Pathways: Fisetin is a known dual inhibitor of the PI3K/Akt and mTOR signaling pathways, which are frequently overactivated in cancer and promote cell growth, proliferation, and survival. nih.govactascientific.com

Suppression of Metastasis: It can inhibit the invasion and migration of cancer cells by targeting pathways involved in epithelial-to-mesenchymal transition (EMT) and by downregulating the activity of matrix metalloproteinases (MMPs). mdpi.com

Anti-Angiogenesis: Fisetin has been shown to inhibit the formation of new blood vessels that tumors need to grow, a process known as angiogenesis.

Table 4: Anticancer Mechanisms of Fisetin in Non-Human Models

Mechanism Molecular Targets/Pathways Cancer Model Examples
Apoptosis Induction Caspase-3, -8, -9 activation; Bax/Bcl-2 ratio modulation Human oral cancer (SCC-4), breast cancer (MCF-7), osteosarcoma (HOS)
Cell Cycle Arrest G2/M phase arrest; Cyclin B1/E1 reduction Osteosarcoma (MG-63, Saos-2)
Inhibition of Survival Pathways PI3K/Akt/mTOR inhibition; NF-κB suppression Prostate cancer, melanoma
Metastasis Inhibition Inhibition of MMPs; Suppression of EMT Lung cancer

Mechanisms identified from in vitro and preclinical animal studies of the aglycone, fisetin. nih.govnih.govmdpi.comactascientific.com

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

While direct studies on this compound are limited, extensive research on its parent compound, fisetin, provides significant insights into its probable mechanisms. Fisetin has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in a variety of cancer cell lines. nih.govnih.gov

Fisetin initiates apoptosis through multiple pathways. It can trigger the cleavage of essential proteins like PARP and activate caspases, which are key executioners of apoptosis. nih.govnih.govmdpi.com Specifically, it has been observed to activate both initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7). nih.govmdpi.com This activation can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.goviiarjournals.org In the intrinsic pathway, fisetin can alter the ratio of pro-apoptotic (Bax, Bak) to anti-apoptotic (Bcl-2, Bcl-xL) proteins, leading to mitochondrial membrane depolarization and the release of cytochrome c. nih.govnih.goviiarjournals.org In the extrinsic pathway, it can upregulate death receptors like DR5. nih.govnih.gov

Furthermore, fisetin has been demonstrated to cause cell cycle arrest at different phases, preventing cancer cells from proliferating. nih.govmdpi.comresearchgate.net It can induce G0/G1 arrest in some cell lines and G2/M arrest in others. nih.govnih.govresearchgate.net This is often accompanied by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). mdpi.commdpi.com For instance, fisetin has been shown to decrease the levels of cyclins D1, A, and B, and increase the expression of cell cycle inhibitors like p21 and p53. mdpi.commdpi.com

Table 1: Effects of Fisetin (Parent Compound) on Apoptosis and Cell Cycle in Cancer Cell Lines

Cancer Cell Line Effect Key Molecular Targets
Human Colon Cancer (HCT-116, HT-29) Induction of apoptosis, Cell cycle arrest Activation of caspases, Modulation of Bcl-2 family proteins, Upregulation of DR5, Inhibition of CDKs. mdpi.comnih.gov
Human Breast Cancer (MCF-7, MDA-MB-231) Induction of apoptosis, Cell cycle arrest Activation of caspase-7, -8, -9, PARP cleavage, G2/M phase arrest. nih.govresearchgate.net
Human Prostate Cancer (LNCaP) Induction of apoptosis, Cell cycle arrest Activation of caspases, G0/G1 arrest. nih.gov
Human Oral Cancer (HSC-3) Induction of apoptosis Increased ROS and Ca2+, Reduced mitochondrial membrane potential, Activation of caspase-3, -8, -9. iiarjournals.orgmdpi.com
Human Renal Carcinoma (Caki) Induction of apoptosis Upregulation of p53 and DR5. nih.gov

This table summarizes findings on the parent compound, fisetin, which suggest the potential mechanisms of this compound.

Inhibition of Angiogenesis (e.g., VEGF regulation)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The parent compound, fisetin, has demonstrated significant anti-angiogenic properties by targeting the vascular endothelial growth factor (VEGF) signaling pathway. nih.govwiley.com VEGF is a key regulator of angiogenesis, and its inhibition is a major strategy in cancer therapy. nih.govwiley.com

In vitro studies have shown that fisetin can inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs), which are essential steps in angiogenesis. researchgate.net This inhibition is associated with a decrease in the expression of VEGF and its receptor, VEGFR. nih.govwiley.com Fisetin has been found to suppress VEGF-induced signaling pathways, thereby hindering the angiogenic process. nih.gov The anti-angiogenic effects of fisetin are also linked to its ability to induce cell cycle arrest and apoptosis in endothelial cells. researchgate.net

Modulation of Tumor Growth and Metastasis in Xenograft Models

Preclinical studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, have provided in vivo evidence for the anti-tumor effects of fisetin. These studies have shown that fisetin can inhibit tumor growth and metastasis in various cancer types, including colon, prostate, and melanoma. mdpi.comencyclopedia.pubmdpi.com

In these models, the administration of fisetin has been associated with a reduction in tumor volume and weight. encyclopedia.pub This is often correlated with increased apoptosis and decreased proliferation within the tumor tissue. encyclopedia.pub Furthermore, fisetin has been shown to inhibit metastasis, the spread of cancer cells to distant organs, by interfering with processes like cell invasion and migration. encyclopedia.pub The anti-angiogenic properties of fisetin also contribute to its anti-tumor effects in vivo by restricting the blood supply to the tumor. researchgate.net

Targeting Specific Oncogenic Signaling Pathways (e.g., PI3K/Akt/mTOR, Wnt/β-catenin)

This compound's parent compound, fisetin, exerts its anti-cancer effects by modulating multiple oncogenic signaling pathways that are often dysregulated in cancer. nih.gov Two of the most well-studied pathways are the PI3K/Akt/mTOR and the Wnt/β-catenin pathways. nih.govmdpi.commdpi.com

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Fisetin has been shown to be a dual inhibitor of PI3K/Akt and mTOR signaling. nih.gov It can decrease the expression of PI3K and inhibit the phosphorylation of Akt and mTOR, leading to the suppression of downstream signaling and the induction of apoptosis. nih.govnih.gov

The Wnt/β-catenin pathway plays a critical role in embryonic development and its aberrant activation is implicated in various cancers. Fisetin has been found to inhibit the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin. nih.govfrontiersin.org It can decrease the phosphorylation of GSK3β, a key kinase in the β-catenin destruction complex, leading to reduced β-catenin stability and nuclear translocation. mdpi.comnih.gov This results in the downregulation of β-catenin/TCF target genes that are involved in cell proliferation and invasion, such as c-Myc and cyclin D1. nih.govnih.gov

Table 2: Fisetin's (Parent Compound) Modulation of Oncogenic Signaling Pathways

Signaling Pathway Effect of Fisetin Key Molecular Targets Cancer Type (Example)
PI3K/Akt/mTOR Inhibition PI3K, Akt, mTOR, p70S6K1, 4E-BP1. nih.govnih.gov Prostate Cancer, Non-small cell lung cancer. nih.govnih.gov
Wnt/β-catenin Inhibition GSK3β, β-catenin, TCF-4, c-Myc, Cyclin D1. nih.govnih.gov Colon Cancer, Melanoma. nih.govmdpi.comnih.gov

This table summarizes findings on the parent compound, fisetin, which suggest the potential mechanisms of this compound.

Antiviral Activity and Protein Interaction Studies (In Silico, In Vitro)

Recent research has highlighted the potential antiviral activity of this compound, particularly against SARS-CoV-2, the virus responsible for COVID-19. These investigations have largely been conducted through in silico molecular docking and dynamics simulations, with some in vitro validation. outbreak.info

Molecular Docking and Dynamics Simulations with Viral Entry Proteases (e.g., TMPRSS2 for SARS-CoV-2)

The entry of SARS-CoV-2 into host cells is a critical step for infection and is mediated by the viral spike (S) protein, which requires priming by host proteases. nih.gov Transmembrane protease, serine 2 (TMPRSS2) is a key host protease involved in this process. nih.govresearchgate.net

Molecular docking studies have identified this compound as a potential inhibitor of TMPRSS2. nih.govvulcanchem.com These computational analyses predict that this compound can bind to the catalytic site of TMPRSS2 with high affinity, potentially blocking its activity. nih.govvulcanchem.com The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, including the catalytic triad (B1167595) (His41, Asp90, and Ser186). nih.govvulcanchem.com

Molecular dynamics simulations have further supported these findings, suggesting that the this compound-TMPRSS2 complex is stable over time. nih.govnih.gov The calculated binding free energy for this compound is often more favorable than that of known TMPRSS2 inhibitors like Nafamostat, indicating a potentially stronger inhibitory effect. nih.govresearchgate.net These in silico results suggest that this compound could act as a viral entry inhibitor by preventing the TMPRSS2-mediated cleavage of the SARS-CoV-2 spike protein. nih.govresearchgate.net

Table 3: In Silico Interaction of this compound with TMPRSS2

Parameter This compound Nafamostat (Known Inhibitor)
Post-Docking MM-GBSA Binding Energy (kcal/mol) -42.78 -21.11
Post-Simulation MM-GBSA Binding Energy (kcal/mol) -51.87 ± 4.3 -48.23 ± 4.39
Interacting Residues His41, Cys42, Glu44, Lys45, Tyr82, Ser186, Trp206. nih.govvulcanchem.com Lys85, Asp90, Asp203. nih.gov

Data from molecular modeling studies. nih.govresearchgate.netnih.gov

Interaction with Viral Replication Enzymes (e.g., Mpro, PLpro, RdRp)

In addition to viral entry, the replication of SARS-CoV-2 relies on several key viral enzymes, including the main protease (Mpro or 3CLpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp). These enzymes are essential for processing viral polyproteins and replicating the viral genome, making them attractive targets for antiviral drugs. nih.gov

In silico studies have explored the potential of this compound and its parent compound, fisetin, to inhibit these viral enzymes. tandfonline.commdpi.com Molecular docking simulations have suggested that fisetin can bind to the active sites of Mpro, PLpro, and RdRp. tandfonline.comscielo.br For Mpro, in vitro enzymatic assays have confirmed that fisetin can act as an inhibitor. mdpi.com While direct experimental data for this compound against these enzymes is still emerging, the findings for fisetin suggest that its glycoside derivative may also possess inhibitory activity. tandfonline.com

Mechanistic Insights from Cell-Based Antiviral Assays (Non-Human Cells)

While direct in vitro studies on the antiviral activity of this compound in non-human cell lines are not extensively documented in publicly available scientific literature, research on its aglycone, fisetin, provides valuable insights into the potential antiviral mechanisms against various pathogens. These studies, conducted in non-human primate cell lines, offer a foundational understanding of how this class of flavonoids may combat viral infections at the cellular level.

One of the most detailed investigations into the antiviral properties of fisetin was conducted using Vero cells, a kidney epithelial cell line derived from an African green monkey, against Dengue virus type-2 (DENV-2). In these studies, fisetin demonstrated significant inhibition of DENV-2 replication. researchgate.netmdpi.com When added to the Vero cells after the virus had been adsorbed, fisetin showed a half-maximal inhibitory concentration (IC50) of 55 µg/mL. researchgate.netmdpi.com The antiviral effect was even more pronounced when the cells were treated with fisetin five hours before infection and continuously for four days post-infection, resulting in an IC50 value of 43.12 µg/mL. researchgate.netmdpi.com

Mechanistically, the research in Vero cells suggests that fisetin's primary mode of action is the inhibition of viral replication rather than direct interference with the virus particle itself or its entry into the host cell. The studies indicated that fisetin did not possess direct virucidal activity against DENV-2, nor did it prevent the virus from binding to the surface of the Vero cells. researchgate.net Instead, further analysis using quantitative real-time polymerase chain reaction (qRT-PCR) revealed that fisetin treatment led to a significant reduction in the DENV-2 RNA copy number in the infected cells. nih.gov This suggests that fisetin may interfere with the viral genome replication process, possibly by interacting with viral RNA or inhibiting the activity of viral enzymes essential for replication. nih.gov

In addition to the findings on Dengue virus, fisetin has been noted for its inhibitory effects on other viruses in various cell-based assays, although detailed mechanistic studies in non-human cells are less common. For instance, fisetin has been reported to inhibit the replication of Enterovirus A71 (EV-A71) by targeting the viral 3C protease, an enzyme crucial for processing the viral polyprotein. nih.gov It has also shown activity against Chikungunya virus (CHIKV), where it was found to decrease the production of nonstructural proteins in a dose-dependent manner. nih.gov While some of these studies were conducted in human cell lines, they point towards a broader potential for fisetin and its derivatives to act as viral replication inhibitors.

The table below summarizes the key findings from the in vitro antiviral studies of fisetin in non-human cells.

VirusCell LineKey FindingsProposed Mechanism of Action
Dengue virus type-2 (DENV-2) Vero (African green monkey kidney epithelial cells)Inhibited viral replication with an IC50 of 55 µg/mL (post-adsorption) and 43.12 µg/mL (continuous treatment). researchgate.netmdpi.comInhibition of viral replication, evidenced by a reduction in viral RNA copy number; no direct virucidal or anti-adsorption effects. researchgate.netnih.gov

It is important to underscore that while these findings for fisetin are informative, the glycosylation at the 8-C position in this compound can influence its bioavailability, solubility, and interaction with cellular targets. Therefore, dedicated in vitro studies on this compound in non-human cell lines are necessary to elucidate its specific antiviral mechanisms and potential.

Structure Activity Relationship Sar Studies of Fisetin 8 C Glucoside and Analogues

Impact of C-Glycosylation at Position 8 on Biological Activity

The addition of a glucose molecule to the fisetin (B1672732) backbone at the 8th carbon position via a C-C bond profoundly influences its biological profile compared to its parent aglycone.

In general, the glycosylation of flavonoids is thought to reduce certain biological activities, such as in vitro antioxidant capacity, when compared directly to the aglycone. The free hydroxyl groups on the flavonoid skeleton, which are crucial for radical scavenging, can be masked or sterically hindered by the sugar moiety.

However, the story is more complex. While fisetin aglycone is a potent antioxidant, its application can be limited by low water solubility. peerj.comresearchgate.net Glycosylation is a strategy to overcome this limitation. A study on enzymatically synthesized Fisetin O-glucosides found that the resulting monoglucosides had a water solubility at least 800 times greater than the parent fisetin. peerj.comresearchgate.net Crucially, these glucosides maintained comparable antioxidant activity to the fisetin aglycone, as measured by the DPPH assay. peerj.com

Table 1: Antioxidant Activity (IC50) of Fisetin and its Monoglucoside Derivatives peerj.com

CompoundIC50 (µM)
Fisetin2.72
Fisetin Monoglucoside (Product 1)2.28
Fisetin Monoglucoside (Product 3)2.52

This suggests that while general rules about aglycones being more active may apply in some contexts, the enhanced solubility and stability conferred by glycosylation can lead to a comparable or even superior biological potential in physiological systems. wiley.com

The C-glycosylation at position 8 has a demonstrable impact on how the molecule interacts with specific protein targets. Molecular modeling studies have explored the interaction of Fisetin 8-C-glucoside with Transmembrane Serine Protease 2 (TMPRSS2), a key protein for viral entry into host cells. nih.govnih.gov

These studies revealed that this compound binds effectively to the active site of TMPRSS2. The binding is stabilized by hydrogen bonds with critical catalytic triad (B1167595) residues, including His 41 and Ser 186, as well as hydrophobic interactions with residues like Cys 42 and Trp 206. vulcanchem.com The presence of the glucose moiety, with its additional hydroxyl groups, contributes to these favorable hydrogen bonding interactions. vulcanchem.com

Notably, the binding affinity of this compound to TMPRSS2 was found to be significantly stronger than that of Nafamostat, a known inhibitor of the protease. This highlights a case where the glycosylated form exhibits potent and specific inhibitory activity. nih.govnih.govresearchgate.net

Table 2: Comparative Binding Energies for TMPRSS2 Inhibitors nih.govvulcanchem.com

CompoundPost-Docking MM-GBSA (kcal/mol)Post-Simulation MM-GBSA (kcal/mol)
This compound-42.78-51.87 ± 4.3
Nafamostat (Known Inhibitor)-21.11-48.23 ± 4.39

Furthermore, the specific position of glycosylation is critical. Studies on other flavones have shown that 8-C-glycosylated isomers can have vastly different effects from their 6-C-glycosylated counterparts, indicating that the placement of the sugar moiety precisely modulates the interaction with biological pathways.

Role of Sugar Moiety and Linkage Type on Pharmacological Effects

The nature of the sugar and the type of bond (C-glycoside vs. O-glycoside) are key determinants of the compound's stability, pharmacokinetics, and, ultimately, its pharmacological effects.

This compound differs significantly from Fisetin O-glucosides due to the carbon-carbon bond between the sugar and the aglycone. While both types of glycosylation can improve water solubility compared to the fisetin aglycone, the linkage type has profound implications for stability. peerj.comresearchgate.net

As previously noted, enzymatically synthesized Fisetin O-monoglucosides showed comparable antioxidant activity to fisetin. peerj.com This suggests that for certain activities, the presence of a glucose moiety, regardless of the linkage type (O- or C-), does not inherently diminish the compound's efficacy and may instead improve its biopharmaceutical properties. However, the key distinction lies in their stability.

The C-glycosidic bond is significantly more stable and resistant to both acidic and enzymatic hydrolysis than the O-glycosidic bond. evitachem.com This is a critical feature influencing the compound's fate in the body.

O-Glycosides : These are typically hydrolyzed by enzymes in the small intestine, releasing the aglycone for absorption. wiley.com

C-Glycosides : this compound, with its robust C-C bond, can resist this hydrolysis in the upper gastrointestinal tract. This allows the intact glycoside to reach the colon, where it can be metabolized by the gut microbiota. This resistance to premature breakdown confers a unique pharmacokinetic profile, potentially leading to a longer half-life and different metabolic pathways compared to O-glycosides.

This enhanced stability makes C-glycosides like this compound particularly robust molecules, a feature that is highly desirable in the development of therapeutic agents.

Contribution of Hydroxyl Groups and Chromenone Skeleton to Bioactivity

The foundational bioactivity of this compound originates from its core flavonoid structure, known as a chromenone skeleton, and the specific arrangement of its hydroxyl (-OH) groups. acs.org

The key structural features of the fisetin aglycone that are widely recognized for conferring potent antioxidant and other biological activities include:

The B-ring Hydroxyl Configuration : The 3',4'-ortho-dihydroxy (catechol) structure on the B-ring is a primary determinant for scavenging reactive oxygen species. acs.orgnih.gov

The C-ring Features : The combination of a double bond between carbons 2 and 3 (C2=C3) and a 4-keto (carbonyl) group is crucial for electron delocalization, which enhances antioxidant potential. acs.orgnih.gov

The 3-Hydroxyl Group : The -OH group at position 3 on the C-ring also significantly contributes to the radical scavenging capacity. acs.orgnih.gov

In this compound, these core features of the fisetin aglycone are preserved. The multiple hydroxyl groups on both the flavonoid backbone and the attached glucose moiety play a vital role in molecular interactions, primarily by forming hydrogen bonds with amino acid residues at the active sites of target enzymes, as seen in the molecular docking studies with TMPRSS2. vulcanchem.com This ability to form multiple, stable interactions underscores the importance of the extensive hydroxylation of the entire molecule.

Computational and in Silico Modeling of Fisetin 8 C Glucoside

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Fisetin (B1672732) 8-C-glucoside, it is used to forecast its interaction with target proteins, which is fundamental to understanding its mechanism of action.

Molecular docking simulations have been instrumental in identifying and characterizing the binding of Fisetin 8-C-glucoside to various protein targets. A notable example is its interaction with the Transmembrane Serine Protease 2 (TMPRSS2), a key protein involved in the entry of SARS-CoV-2 into host cells. nih.govresearchgate.net

In a comparative study, this compound demonstrated a superior binding affinity for TMPRSS2 compared to the known inhibitor Nafamostat. nih.govresearchgate.net The predicted binding energy from these docking studies provides a quantitative measure of the interaction strength. For instance, the post-docking Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) binding free energy for this compound with TMPRSS2 was found to be -42.78 kcal/mol, which is significantly lower (indicating stronger binding) than that of Nafamostat (-21.11 kcal/mol). nih.govresearchgate.net

These simulations also reveal the specific amino acid residues at the interaction site. This compound was predicted to form hydrogen bonds with key residues in the catalytic domain of TMPRSS2, including His41 and Ser186, which are part of the catalytic triad (B1167595). nih.gov Other hydrogen bond interactions were observed with Val25, Lys42, and Glu44. nih.govresearchgate.net Furthermore, hydrophobic interactions with residues such as Cys42, Tyr82, and Trp206 were shown to stabilize the complex. nih.gov The mode of binding was found to be similar to that of Nafamostat, but the enhanced binding energy of this compound suggests a greater inhibitory potential. nih.gov

Table 1: Predicted Binding Affinities of this compound and Other Compounds with TMPRSS2

Compound Docking Score (XP, kcal/mol) MM/GBSA Binding Energy (kcal/mol)
This compound -8.073 -42.78
Nafamostat -6.99 -21.11
Isorhamnetin -7.618 -40.31
Glucoiberverin -6.862 -42.67
Allixin -5.71 -35.14

Data sourced from Mishra et al. (2022). nih.govnih.gov

Virtual screening is a computational strategy used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. In the case of this compound, both ligand-based and structure-based approaches can be employed.

Structure-based virtual screening, which relies on the three-dimensional structure of the target protein, has been used to identify potential inhibitors of proteins like TMPRSS2 from a pool of phytochemicals. nih.gov In such studies, a library of compounds is docked into the binding site of the protein, and the binding energies are calculated to rank the compounds. This compound was identified as a promising candidate through such a screening process, which involved extra precision docking and MM/GBSA scoring. nih.gov

Ligand-based virtual screening, on the other hand, uses the knowledge of known active ligands to identify other compounds with similar properties. While specific examples for this compound are less documented, this approach could be used to find other molecules with similar pharmacophoric features, potentially leading to the discovery of novel compounds with similar or enhanced activity.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time and the nature of the binding dynamics.

MD simulations have been performed to assess the stability of the this compound-TMPRSS2 complex. A 150-nanosecond simulation showed that the complex remained stable, with very small fluctuations observed in the Root Mean Square Deviation (RMSD) plots for the Cα atoms of the protein. nih.govresearchgate.net The RMSD is a measure of the average distance between the atoms of the superimposed protein at a given time and a reference structure, providing insight into the conformational stability of the protein-ligand complex. The stable RMSD profile of the this compound-TMPRSS2 complex suggests a persistent and stable binding. nih.govresearchgate.net

Furthermore, the Root Mean Square Fluctuation (RMSF) analysis, which measures the fluctuation of individual amino acid residues, indicated a significant decrease in fluctuation for residues around the binding site (such as His41, Glu44, and Ser186) in the presence of this compound, further confirming a stable interaction. nih.govresearchgate.net During the simulation, interactions were observed with residues including Val25, His41, Glu44, Lys45, Lys87, Gly136, Gln183, and Ser186. nih.govresearchgate.net

To further quantify the binding strength, free energy calculations are performed on the snapshots extracted from the MD simulation trajectory. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular methods for this purpose.

For the this compound-TMPRSS2 complex, post-simulation MM/GBSA calculations over 1000 snapshots yielded an average binding free energy of -51.87 ± 4.3 kcal/mol. nih.govresearchgate.net This value indicates a very strong and favorable binding interaction. In comparison, the known inhibitor Nafamostat showed a post-simulation MM/GBSA binding free energy of -48.23 ± 4.39 kcal/mol, suggesting that this compound forms a more stable and potent complex with TMPRSS2. nih.govresearchgate.net These calculations, which account for various energy components including van der Waals, electrostatic, and solvation energies, provide a more accurate estimation of the binding affinity than docking scores alone.

Table 2: Post-MD Simulation Binding Free Energy Calculations for TMPRSS2 Complexes

Complex Post-Simulation MM/GBSA Binding Free Energy (kcal/mol)
TMPRSS2-Fisetin 8-C-glucoside -51.87 ± 4.3
TMPRSS2-Nafamostat -48.23 ± 4.39

Data sourced from Mishra et al. (2022). nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in the literature, the principles of QSAR can be applied to understand the structural features that are important for its activity.

For flavonoids in general, QSAR studies have revealed that factors such as hydrophobicity, the number and position of hydroxyl groups, and electronic and steric properties are key determinants of their biological activities. researchgate.net The presence of a C2-C3 double bond and a 4-keto group in the C-ring, as found in this compound, are often associated with enhanced activity. researchgate.netfrontiersin.org

In the context of this compound, a QSAR model would seek to correlate its structural descriptors with a specific biological activity, such as its inhibitory effect on a particular enzyme. The C-glycosidic linkage at the 8-position is a key structural feature that differentiates it from its aglycone, fisetin, and other O-glycosides. This glycosidic moiety significantly influences the molecule's polarity, solubility, and steric bulk, which in turn affects its interaction with target proteins. QSAR studies on other C-glycosylflavones have suggested that the sugar moiety can influence anti-inflammatory and other biological activities. researchgate.netscispace.com A QSAR model for this compound and its analogs would help in the rational design of new derivatives with improved potency and selectivity.

Development of Predictive Models for Biological Activity Based on Structural Descriptors

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are computational tools that correlate the structural properties of a series of compounds with their biological activities. nih.govresearchgate.net These models are built on the principle that the structure of a molecule dictates its function. By identifying key structural descriptors—physicochemical properties of a molecule calculated from its structure—it is possible to predict the activity of new or untested compounds. nih.govresearchgate.net

For flavonoids, the class of compounds to which this compound belongs, QSAR models have been developed to predict a range of biological activities, including antioxidant capacity, enzyme inhibition, and anticancer effects. researchgate.networldscientific.com These models often utilize descriptors such as molecular weight, lipophilicity (LogP), the number of hydrogen bond donors and acceptors, and various electronic and topological parameters. mdpi.com

In the context of this compound, a significant in silico study has focused on its potential as an inhibitor of the Transmembrane Serine Protease 2 (TMPRSS2), a key protein for the entry of the SARS-CoV-2 virus into host cells. mdpi.com In this research, predictive understanding was developed through molecular docking and binding free energy calculations, which serve as a form of predictive modeling. The study compared the binding of this compound to TMPRSS2 with that of a known inhibitor, Nafamostat.

The computational approach involved molecular docking to predict the binding pose and affinity, followed by Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations to estimate the binding free energy. The results indicated that this compound has a more favorable binding energy compared to Nafamostat, suggesting it could be a more potent inhibitor. mdpi.com

The following table summarizes the comparative binding energies from this predictive modeling study.

CompoundMolecular Docking Score (XP, kcal/mol)Post-Docking MM-GBSA Binding Free Energy (kcal/mol)Post-Simulation MM-GBSA Binding Free Energy (kcal/mol)
This compound-8.073-42.78-51.87 ± 4.3
Nafamostat (known inhibitor)-6.99-21.11-48.23 ± 4.39

These predictive calculations were further supported by molecular dynamics simulations, which analyze the stability of the compound-protein complex over time. mdpi.com The simulation results for the this compound-TMPRSS2 complex showed a stable profile with minimal fluctuations, reinforcing the prediction of a strong and stable binding interaction. mdpi.com While a formal QSAR model for a series of fisetin derivatives was not the focus of this particular study, the detailed analysis of structural descriptors and their impact on binding affinity provides a solid foundation for the future development of such models.

Identification of Key Structural Features for Enhanced Potency

The potency of a compound is intrinsically linked to its structural features, which determine how well it can interact with its biological target. For this compound, computational studies have been crucial in identifying the specific structural attributes that contribute to its binding affinity and potential inhibitory activity against proteins like TMPRSS2. mdpi.comnih.gov

The structure of this compound consists of a fisetin aglycone (a flavonoid) with a glucose molecule attached at the 8th carbon position through a C-C bond. nih.gov This unique structure provides several key features for molecular interactions:

Multiple Hydroxyl Groups: The numerous hydroxyl (-OH) groups on both the flavonoid backbone and the glucose moiety are critical for forming hydrogen bonds with amino acid residues in the active site of a protein. nih.gov

Aromatic Rings: The planar aromatic rings of the flavonoid structure can participate in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, which further stabilize the binding. nih.gov

The Glucoside Moiety: The presence of the C-glucoside can influence the compound's solubility, orientation within the binding pocket, and interaction with specific residues.

In the molecular modeling study of this compound with TMPRSS2, specific interactions were identified that highlight the importance of these structural features. The compound was found to form several hydrogen bonds with key amino acid residues in the catalytic domain of TMPRSS2. mdpi.com These interactions are crucial for the compound's inhibitory potential.

The following table details the key amino acid residues of TMPRSS2 that were identified through molecular dynamics simulations to interact with this compound, showcasing the structural basis for its potency.

Type of InteractionInteracting Residues in TMPRSS2
Hydrogen BondsVal25, His41, Glu44, Lys45, Lys87, Gln183, Ser186
Hydrophobic InteractionsCys42, Tyr82, Trp206

Notably, His41 and Ser186 are part of the catalytic triad of TMPRSS2, making the hydrogen bonds formed with these residues particularly significant for potential inhibition. mdpi.com The study also revealed that this compound forms more hydrogen bonds on average compared to Nafamostat during the simulation period, with an average of 3.04 hydrogen bonds for this compound versus 2.67 for Nafamostat. mdpi.com This enhanced interaction profile, stemming directly from its structural features, is a key indicator of its enhanced potency as predicted by the in silico model. mdpi.com The combination of hydrogen bonds and hydrophobic interactions creates a stable and high-affinity binding complex, which is a hallmark of a potent inhibitor. mdpi.comnih.gov

Future Research Directions and Challenges in Fisetin 8 C Glucoside Research

Elucidation of Undiscovered Molecular Targets and Signaling Networks

A significant challenge in Fisetin (B1672732) 8-C-glucoside research is the comprehensive identification of its molecular targets and the signaling pathways it modulates. While the parent aglycone, fisetin, is known to interact with a multitude of cellular pathways, it remains unclear whether the glycoside form possesses its own unique biological activities or functions solely as a prodrug that releases fisetin upon metabolism.

Future research must prioritize differentiating the effects of the glycoside from its aglycone. It is plausible that the glucose moiety of Fisetin 8-C-glucoside facilitates interactions with different cellular components, such as glucose transporters, potentially leading to unique mechanisms of uptake and distinct downstream effects. Investigating its direct interactions with cellular proteins and signaling molecules is crucial. Network pharmacology and chemoproteomics approaches could be instrumental in mapping the interactome of this compound.

Key signaling networks that warrant investigation, based on the known activities of fisetin, include pathways related to inflammation, oxidative stress, and cell survival. nih.govresearchgate.netresearchgate.net Studies have shown that fisetin can suppress pro-inflammatory pathways like NF-κB and mitogen-activated protein kinases (MAPKs) such as JNK and p38. nih.gov It also activates the Nrf2 antioxidant response pathway and modulates the PI3K/Akt/mTOR signaling cascade, which is central to cell growth and apoptosis. researchgate.netnih.govmdpi.com A primary research goal is to determine if this compound directly influences these pathways or if its effects are solely attributable to the liberated fisetin.

Table 1: Established Molecular Targets and Signaling Pathways of Fisetin (Aglycone)

Category Pathway/Target Primary Function Reference(s)
Anti-inflammatory NF-κB Signaling Regulation of inflammatory gene expression nih.gov
p38 MAPK Pathway Pro-inflammatory cytokine production nih.gov
JNK Pathway Pro-inflammatory cytokine production nih.gov
Antioxidant Nrf2-ARE Signaling Upregulation of antioxidant enzymes (e.g., HO-1) mdpi.com
Cell Cycle & Apoptosis PI3K/Akt/mTOR Pathway Regulation of cell growth, proliferation, and survival researchgate.netresearchgate.net
p53 Pathway Tumor suppression, apoptosis induction nih.gov
Caspase Activation Execution of apoptosis nih.gov
Neurotrophic Ras-ERK Cascade Neuronal protection and cognitive function nih.gov

Development of Advanced In Vitro Co-culture and Organoid Models for Mechanistic Studies

To accurately probe the mechanisms of this compound, it is imperative to move beyond simple monoculture cell line models. The development and application of advanced in vitro systems, such as co-cultures and organoids, represent a critical future direction. These models can more faithfully replicate the complex cellular microenvironments found in living tissues.

For instance, studying the intestinal absorption and metabolism of this compound requires models that account for the interplay between intestinal epithelial cells and the gut microbiota. Co-culture systems combining human intestinal cells (like Caco-2) with representative gut bacteria could provide significant insights into the initial hydrolysis and biotransformation of the compound. cambridge.org

Furthermore, disease-specific organoids offer unparalleled opportunities for mechanistic studies. Brain organoids could be used to explore the neuroprotective potential of this compound in the context of neurodegenerative diseases, while tumor organoids derived from patients could assess its anti-cancer efficacy in a more personalized manner. Research has shown fisetin's potential in targeting senescent cells; co-culture models of different cell types could help elucidate these effects in a tissue-like context. researchgate.netaging-us.com

Optimization of Biotechnological Production for Industrial Scalability

The natural abundance of this compound is often low, making extraction from plant sources inefficient for large-scale production. nih.gov Therefore, a major challenge is the development of robust and scalable biotechnological production methods. Metabolic engineering of microbial hosts like Escherichia coli and Saccharomyces cerevisiae offers a promising alternative to chemical synthesis or plant extraction. frontiersin.orgresearchgate.netnih.gov

Future research should focus on several key areas for optimization:

Enzyme Discovery and Engineering: Identifying and engineering highly specific and efficient glycosyltransferases (GTs) that can catalyze the formation of the C-glycosidic bond at the 8-position of the fisetin backbone is paramount.

Pathway Engineering: Optimizing the metabolic pathways in microbial hosts is necessary to increase the supply of precursors, namely fisetin (the aglycone) and the activated sugar donor (e.g., UDP-glucose). d-nb.info This involves upregulating biosynthetic genes and knocking out competing pathways to enhance product titer and yield. frontiersin.org

Fermentation Process Optimization: Developing cost-effective and scalable fermentation processes is crucial for industrial application. This includes optimizing culture conditions, media composition, and product recovery methods. researchgate.net

Table 2: Comparison of Production Strategies for Flavonoid Glycosides

Production Method Advantages Challenges Reference(s)
Plant Extraction Natural source Low yield, complex purification, seasonal/geographic variation nih.gov
Chemical Synthesis High purity, controllable process Harsh reaction conditions, use of hazardous materials, complex structures nih.gov
Microbial Fermentation (E. coli, S. cerevisiae) Sustainable, scalable, uses renewable feedstocks Low product titer, metabolic burden on host cells, requires extensive genetic engineering frontiersin.orgresearchgate.netd-nb.info
Enzymatic Synthesis (In Vitro) High specificity, mild reaction conditions High cost of enzymes, requires purified substrates nih.govmdpi.com

Investigation of Novel Glycoside Derivatives and Their Bioactivities in Preclinical Non-Human Studies

While this compound is a primary target, a significant research opportunity lies in the systematic creation and evaluation of other novel fisetin glycoside derivatives. Glycosylation can dramatically alter the physicochemical properties of a flavonoid, including its water solubility, stability, and bioavailability. nih.govnih.gov

The challenge is to understand the structure-activity relationship of different glycosides. Future preclinical studies in non-human models should explore:

Varying Sugar Moieties: Attaching different sugars (e.g., rhamnose, galactose, arabinose) to the fisetin backbone. d-nb.inforesearchgate.net

Altering Glycosidic Linkage: Comparing the bioactivity of C-glycosides with O-glycosides at various positions.

Poly-glycosylation: Investigating the effects of adding multiple sugar units.

These novel derivatives should be systematically screened in preclinical animal models of disease to assess how these structural modifications impact their therapeutic efficacy, pharmacokinetics, and biodistribution. For example, a synthesized fisetin-4'-O-α-D-glucopyranoside showed enhanced water solubility but lower non-cellular antioxidant activity compared to fisetin, yet it exhibited higher anti-inflammatory activity in macrophage cells. nih.gov Such comparative studies are essential to identify derivatives with optimized therapeutic profiles.

Exploration of Synergistic Effects of this compound with Other Phytochemicals in Disease Models (Preclinical)

The therapeutic potential of this compound may be significantly enhanced when used in combination with other bioactive compounds. Exploring these synergistic interactions in preclinical disease models is a promising avenue for future research. Phytochemicals often target multiple signaling pathways, and combination therapies could lead to more potent effects at lower concentrations, potentially reducing side effects. nih.gov

Research should be designed to investigate the synergy between this compound and other flavonoids (e.g., quercetin, luteolin) or polyphenols (e.g., resveratrol, curcumin) in various preclinical models. For instance, studies on fisetin have shown that it can enhance the anti-cancer effects of chemotherapy agents. researchgate.netnih.gov It is critical to investigate whether this compound, alone or in combination with other natural compounds, can similarly sensitize cancer cells to conventional therapies or exhibit enhanced neuroprotective or anti-inflammatory effects in relevant animal models.

Addressing Research Gaps in Comparative Glycoside Metabolism and Bioavailability in Non-Human Systems

A major hurdle in translating the potential benefits of flavonoid glycosides is their complex metabolism and often low bioavailability. alzdiscovery.orgnih.govcambridge.org The C-glycosidic bond in this compound is generally more resistant to enzymatic hydrolysis in the upper gastrointestinal tract compared to O-glycosidic bonds. nih.gov This suggests it may reach the colon more intact, where it can be metabolized by the gut microbiota.

Significant research gaps remain in understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Future preclinical research must focus on:

Comparative Pharmacokinetic Studies: Directly comparing the bioavailability of this compound with its aglycone (fisetin) and its O-glycoside counterparts in various animal models (e.g., rodents, larger mammals).

Metabolite Identification: Identifying the full spectrum of metabolites produced from this compound in vivo and assessing their biological activities. The parent compound may be metabolized into derivatives like geraldol. nih.gov

Addressing these fundamental questions is essential for understanding the true therapeutic potential of this compound and for designing effective strategies to enhance its delivery and efficacy.

Q & A

Q. How can researchers ensure computational studies on this compound align with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?

  • Methodological Answer : Deposit MD trajectories in repositories like Zenodo or Figshare. Provide force field parameters (e.g., CHARMM36) and script files for docking simulations. Use standardized formats (e.g., .pdb, .mol2) for ligand-protein structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.